molecular formula C8H6FNO B12955647 3-Ethynyl-2-fluoro-6-methoxypyridine

3-Ethynyl-2-fluoro-6-methoxypyridine

Katalognummer: B12955647
Molekulargewicht: 151.14 g/mol
InChI-Schlüssel: UATVVAAQDXFLEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynyl-2-fluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-6-methoxypyridine with an ethynylating agent under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Ethynyl-2-fluoro-6-methoxypyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethynyl-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carbonyl compounds.

    Coupling Reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Ethynyl-2-fluoro-6-methoxypyridine is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3-Ethynyl-2-fluoro-6-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethynyl-2-fluoro-6-methoxypyridine is unique due to the specific positioning of the ethynyl, fluoro, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H6FNO

Molekulargewicht

151.14 g/mol

IUPAC-Name

3-ethynyl-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C8H6FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3

InChI-Schlüssel

UATVVAAQDXFLEH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(C=C1)C#C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.